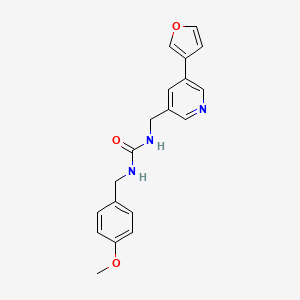

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-24-18-4-2-14(3-5-18)10-21-19(23)22-11-15-8-17(12-20-9-15)16-6-7-25-13-16/h2-9,12-13H,10-11H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXMNCGUHUFLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions to form the final product. Common reagents used in these reactions include:

- Furan-3-carboxaldehyde

- 3-pyridylmethylamine

- 4-methoxybenzylamine

- Isocyanates for the urea formation

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to form furanones.

- Reduction : The pyridine ring can be reduced to piperidine derivatives.

- Substitution : The benzyl group can participate in nucleophilic substitution reactions.

- Oxidizing agents : Potassium permanganate, hydrogen peroxide

- Reducing agents : Sodium borohydride, lithium aluminum hydride

- Nucleophiles : Halides, amines

- Oxidation : Furanones

- Reduction : Piperidine derivatives

- Substitution : Various substituted benzyl derivatives

Scientific Research Applications

- Medicinal Chemistry : As a scaffold for designing new drugs with potential therapeutic effects.

- Biological Studies : Investigating its interactions with biological targets such as enzymes and receptors.

- Materials Science : Exploring its properties for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

The target compound’s structure can be compared to several urea derivatives with pyridine or benzyl modifications (Table 1):

Key Observations :

- Electron Effects : The trifluoromethyl and chloro groups in compound 7n enhance electrophilicity compared to the target compound’s methoxy and furan groups, which are electron-donating .

- Heterocyclic Diversity : Compound 15a incorporates a triazole ring, which may improve metabolic stability or binding affinity compared to the furan group in the target compound .

Implications for Target Compound :

Physicochemical Properties

Limited data are available for the target compound, but analog 47 provides benchmarks :

- Melting Point : 124°C (compound 47 ).

- HPLC Retention Time : 5.9 min (compound 47 ).

- 13C-NMR : Peaks at δ 43.8–164.8 ppm (aromatic and methoxy carbons in 47 ).

The target compound’s furan group may lower logP compared to 7n (due to CF₃) but increase it relative to 15a (nitro group).

Biological Activity

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. Key steps include:

- Formation of the Urea Linkage : The reaction between a suitable amine and isocyanate.

- Incorporation of the Furan and Pyridine Moieties : These can be introduced through nucleophilic substitution or coupling reactions.

The compound exhibits unique structural features with a furan ring, a pyridine ring, and a methoxybenzyl group, which are crucial for its biological activity.

Antiproliferative Activity

Research indicates that compounds containing pyridine and furan rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea have shown promising results:

- IC50 Values : Studies have reported IC50 values ranging from 0.021 μM to 8.3 μM against different cell lines, indicating strong inhibitory effects on cell growth .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies have demonstrated that related furan-pyridine derivatives exhibit:

- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : Values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is believed to stem from its ability to interact with specific molecular targets, such as:

- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.

- Receptors : Modulation of receptor activity that influences cellular signaling pathways.

The exact pathways remain under investigation, but preliminary data suggest that the compound may induce apoptosis in cancer cells through these interactions.

Case Studies

Several studies have highlighted the biological potential of similar compounds:

- Pyridine Derivatives : A study demonstrated that modifications in the structure significantly enhanced antiproliferative activity against HeLa and MDA-MB-231 cell lines .

- Furan-Based Compounds : Research on furan derivatives indicated their effectiveness in inhibiting bacterial growth, suggesting a possible application for 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea in treating infections .

Comparative Analysis

To better understand the biological activity of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea, it can be compared with other similar compounds:

| Compound Name | Structure Features | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | Pyridine + Furan | 0.021 | Antiproliferative |

| Compound B | Furan + Methoxy | 0.035 | Antimicrobial |

| Compound C | Pyridine + Aromatic Ring | 0.058 | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.